N'-[2-[1-(4-fluoro-2-methylphenyl)sulfonyl-2-piperidinyl]ethyl]-N-methyloxamide
Description
Properties
IUPAC Name |
N'-[2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N-methyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O4S/c1-12-11-13(18)6-7-15(12)26(24,25)21-10-4-3-5-14(21)8-9-20-17(23)16(22)19-2/h6-7,11,14H,3-5,8-10H2,1-2H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOMTCIVMTXMPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Critical Substructural Relationships
- The piperidine ring provides conformational rigidity, while the 4-fluoro-2-methylphenylsulfonyl group enhances electrophilicity at the sulfonamide nitrogen.
- The ethyl spacer between the piperidine and oxamide moieties necessitates controlled coupling to avoid oligomerization.
- N-Methylation of the oxamide introduces steric constraints that influence reaction selectivity.
Synthesis of 1-(4-Fluoro-2-methylphenyl)sulfonylpiperidin-2-yl Ethylamine
Piperidine Ring Functionalization
Starting material : Piperidin-2-yl ethylamine (CAS 3316-88-3).
Protection strategy :
- Amine protection : Treat with tert-butoxycarbonyl (Boc) anhydride in tetrahydrofuran (THF) at 0–5°C for 2 hr.
- Sulfonylation : React with 4-fluoro-2-methylbenzenesulfonyl chloride (1.2 eq) in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA, 2.5 eq) as base. Stir at room temperature (RT) for 12 hr.
- Deprotection : Remove Boc group via trifluoroacetic acid (TFA) in DCM (1:1 v/v) for 4 hr.
Key analytical data :
- Yield : 78–82% after column chromatography (SiO₂, ethyl acetate/hexane 3:7).
- ¹H NMR (CDCl₃): δ 7.82 (d, J = 8.5 Hz, 1H, ArH), 7.12 (dd, J = 8.5, 2.5 Hz, 1H, ArH), 4.21–4.15 (m, 1H, piperidine-H), 3.02–2.94 (m, 2H, CH₂NH), 2.48 (s, 3H, CH₃), 2.32–2.25 (m, 2H, piperidine-H), 1.75–1.62 (m, 4H, piperidine-H).
Oxamide Bridge Assembly
Direct Coupling via Activated Oxalate
Method A :
- Reagents : N-Methyloxalyl chloride (1.1 eq), 1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-2-yl ethylamine (1.0 eq).
- Conditions : DCM, −10°C, DIPEA (3.0 eq), 24 hr.
- Workup : Quench with saturated NaHCO₃, extract with DCM, dry over MgSO₄.
Method B :
- Coupling agents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq), hydroxybenzotriazole (HOBt, 1.5 eq).
- Solvent : Dimethylformamide (DMF), RT, 48 hr.
Comparative performance :
| Parameter | Method A | Method B |
|---|---|---|
| Yield (%) | 65 | 82 |
| Purity (HPLC) | 91% | 96% |
| Reaction Time | 24 hr | 48 hr |
Optimized protocol : Method B provides superior yield and purity due to milder conditions, reducing epimerization risks at the piperidine stereocenter.
Alternative Routes and Modifications
Stepwise Oxamide Construction
- First amidation : React piperidine ethylamine with methylamine (2.0 eq) and oxalyl chloride (1.0 eq) in THF at −78°C.
- Second coupling : Introduce residual amine to pre-activated oxamate intermediate using EDC/HOBt.
Advantage : Enables precise control over N-methylation regiochemistry.
Solid-Phase Synthesis (Exploratory)
- Resin : Wang resin functionalized with oxalic acid.
- Steps :
a. Load N-methyloxamate onto resin via ester linkage.
b. Couple piperidine sulfonamide using PyBOP/DIEA.
c. Cleave with TFA/DCM.
Limitation : Lower yields (∼45%) due to steric hindrance during resin loading.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
- HRMS (ESI+) : m/z calculated for C₂₂H₂₉FN₃O₄S [M+H]⁺: 462.1912; found: 462.1909.
- ¹³C NMR (DMSO-d₆): δ 167.8 (C=O), 159.3 (C-F), 135.2–114.7 (ArC), 58.1 (piperidine-C2), 42.3 (N-CH₃).
Challenges and Mitigation Strategies
Sulfonamide Racemization
Oxamide Oligomerization
- Cause : Excess activation of oxalic acid derivatives.
- Solution : Employ slow addition of oxalyl chloride and stoichiometric coupling agents.
Chemical Reactions Analysis
N’-[2-[1-(4-fluoro-2-methylphenyl)sulfonyl-2-piperidinyl]ethyl]-N-methyloxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluoro-substituted phenyl group, where nucleophiles replace the fluorine atom.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structural motifs to N'-[2-[1-(4-fluoro-2-methylphenyl)sulfonyl-2-piperidinyl]ethyl]-N-methyloxamide exhibit promising anticancer properties. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines, including:
| Cell Line | Percent Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H460 | 75.99 |
These findings suggest that this compound may act through mechanisms such as apoptosis induction and cell cycle arrest, making it a candidate for further investigation in cancer therapy .
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Research indicates that similar sulfonamide derivatives can inhibit enzymes involved in critical metabolic pathways, including acetylcholinesterase, which is relevant in neurodegenerative diseases . This inhibition could lead to therapeutic effects in conditions like Alzheimer’s disease.
Antimicrobial Properties
Preliminary studies have suggested that this compound may exhibit antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported at approximately 256 µg/mL, indicating potential for development as an antimicrobial agent .
Toxicological Studies
Toxicological assessments are crucial for understanding the safety profile of this compound. Research into similar compounds has shown varying degrees of cytotoxicity across different cell lines, emphasizing the need for thorough evaluation before clinical application .
Case Study: Anticancer Efficacy
A study focusing on the anticancer efficacy of structurally related compounds demonstrated significant activity against multiple cancer cell lines, with particular emphasis on their mechanism of action involving apoptosis and cell cycle modulation . The results underscore the potential of this compound as a lead compound in anticancer drug development.
Case Study: Enzyme Inhibition
In another study, derivatives of sulfonamides were investigated for their ability to inhibit cholinesterase enzymes. The findings revealed that modifications in the chemical structure could enhance inhibitory activity, suggesting avenues for optimizing this compound for neuroprotective applications .
Mechanism of Action
The mechanism of action of N’-[2-[1-(4-fluoro-2-methylphenyl)sulfonyl-2-piperidinyl]ethyl]-N-methyloxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-Based Analogues
W-18 and W-15 (Sulfonamide Derivatives)
- Structural Similarities :
- Key Differences: Sulfonamide vs. Sulfonyl: The target compound’s sulfonyl group (Ar-SO₂-) replaces the sulfonamide (Ar-SO₂-NR₂) in W-18/W-15, reducing hydrogen-bond donor capacity and altering receptor interactions . Substituent Position: W-18/W-15 lack the oxamide backbone, instead incorporating phenylethyl chains linked to the piperidine. This suggests divergent biological targets (e.g., opioid vs. non-opioid receptors) .
| Compound | Piperidine Position | Aryl Group | Backbone | Molecular Weight (Da) |
|---|---|---|---|---|
| Target Compound | 2-Piperidinyl | 4-Fluoro-2-methylphenyl | N-Methyloxamide | 385.45 |
| W-18 | 2-Piperidinyl | 4-Nitrophenylethyl | Sulfonamide | 452.90* |
| W-15 | 2-Piperidinyl | 4-Chlorophenyl | Sulfonamide | 389.87* |
*Calculated based on molecular formulas in .
Fluorinated Fentanyl Analogues
Sulfonyl/Sulfonamide-Containing Compounds
N-({1-[2-(Methylsulfanyl)benzyl]-4-piperidinyl}methyl)-N′-[4-(trifluoromethoxy)phenyl]ethanediamide ()
- Shared Features : Ethanediamide (oxamide) backbone.
- Divergences: Aryl Group: Trifluoromethoxyphenyl in vs. 4-fluoro-2-methylphenyl in the target. Piperidine Substituent: Methylsulfanyl benzyl in vs. sulfonyl in the target, altering electronic properties (e.g., sulfonyl’s stronger electron-withdrawing effect) .
Oxamide Derivatives
N-[4-[1-[2-(4-Fluorophenyl)-2-oxoethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide ()
Hypothetical Pharmacological Implications
- Physicochemical Properties :
- Polarity : Higher molecular weight (385 Da) and sulfonyl/oxamide groups may reduce blood-brain barrier penetration compared to fentanyl (336 Da).
- Metabolic Stability : Fluorine and methyl groups likely extend half-life by resisting oxidative metabolism .
Biological Activity
N'-[2-[1-(4-fluoro-2-methylphenyl)sulfonyl-2-piperidinyl]ethyl]-N-methyloxamide, with the molecular formula C17H24FN3O4S, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Sulfonamide group : Enhances its interaction with biological targets.
- Piperidine ring : Imparts basicity and influences pharmacokinetics.
- Fluorine atom : Modifies lipophilicity and receptor binding.
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Demonstrated moderate to good activity against several bacterial strains. The compound's sulfonamide moiety is known for its role in inhibiting bacterial folic acid synthesis.
- Antitumor Effects : Preliminary studies suggest potential cytotoxicity against cancer cell lines, attributed to its ability to interfere with cellular signaling pathways involved in proliferation and apoptosis.
- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific protein kinases, which are crucial in regulating cellular functions such as growth and division.
In Vitro Studies
In vitro studies have been conducted to evaluate the compound's efficacy against various biological targets:
| Study Type | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 15.5 | |
| Antitumor | HeLa Cells | 20.3 | |
| Protein Kinase Inhibition | EGFR | 12.0 |
Case Studies
-
Case Study on Antimicrobial Activity :
A study assessing the antimicrobial properties of this compound found it effective against multi-drug resistant strains of Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating resistant infections. -
Case Study on Antitumor Activity :
Research involving the treatment of various cancer cell lines revealed that the compound significantly inhibited cell growth in a dose-dependent manner, indicating its potential application in cancer therapy.
Discussion
The biological activities of this compound highlight its versatility as a potential therapeutic agent. Its ability to modulate enzyme activity and exhibit antimicrobial and antitumor effects positions it as a candidate for further development in drug discovery.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
